L-Homophenylalanine tert-Butyl Ester
Overview
Description
L-Homophenylalanine tert-Butyl Ester is a chemical compound with the IUPAC name tert-butyl (2S)-2-amino-4-phenylbutanoate hydrochloride . It is used as a reactant in the preparation of macrocyclic compounds as TNFα modulators useful in combination treatment of diseases . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry .
Molecular Structure Analysis
The molecular formula of L-Homophenylalanine tert-Butyl Ester is C14H22ClNO2 . Its molecular weight is 271.79 . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 .Chemical Reactions Analysis
Tert-butyl esters can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The Steglich Esterification is a common method for the formation of tert-butyl esters .Physical And Chemical Properties Analysis
L-Homophenylalanine tert-Butyl Ester is a solid at room temperature . It should be stored sealed in a dry place at room temperature . It is soluble in methanol .Scientific Research Applications
Biocatalytic Synthesis : L-Homophenylalanine (L-HPA) is used as a building block for the manufacture of angiotensin-converting enzyme inhibitors. Research shows it can be synthesized simultaneously with N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA) using engineered Escherichia coli aspartate aminotransferase (Lo et al., 2009).
Pharmaceutical Intermediates : L-Homophenylalanine is used extensively in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme inhibitors, which have clinical applications in managing hypertension and congestive heart failure. Biocatalytic methods are considered more attractive for the synthesis of L-homophenylalanine due to their environmental friendliness and potential industrial applications (Ahmad et al., 2009).
Enzymatic Resolution in Ionic Liquids : Ionic liquids have been investigated as novel media for the enzymatic resolution of amino acid esters to obtain enantiomeric amino acid homophenylalanine. Adjusting solvent parameters like concentration and polarity can improve enzyme activity for this process (Zhao et al., 2003).
Synthesis of Enantiomerically Pure Amino Acids : L-Homophenylalanine tert-butyl ester is used in the synthesis of enantiomerically pure amino acids. For example, its application in the synthesis of Fmoc-protected amino acids using organozinc chemistry has been documented (Deboves et al., 2001).
NADPH-Dependent Homophenylalanine Dehydrogenase Development : An NADPH-dependent homophenylalanine dehydrogenase was developed by engineering the NADPH-dependent glutamate dehydrogenase from Escherichia coli. This provides a new tool for in vitro catalysis and in vivo metabolic engineering, enhancing the production of L-homophenylalanine (Li & Liao, 2014).
Safety And Hazards
L-Homophenylalanine tert-Butyl Ester is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANQRTXTMVVNCH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 2-amino-4-phenylbutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.